molecular formula C17H27N3O B7913629 2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide

2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide

Cat. No.: B7913629
M. Wt: 289.4 g/mol
InChI Key: SRWOOKLBBDVETI-UHFFFAOYSA-N
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Description

2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide is a synthetic acetamide derivative characterized by a benzyl-substituted piperidine core and an ethylaminoacetamide side chain. The compound has been cataloged as a discontinued product by CymitQuimica, a supplier of amino acid derivatives and related chemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-2-20(17(21)12-18)14-16-8-10-19(11-9-16)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWOOKLBBDVETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound, drawing from diverse research sources.

  • Molecular Formula : C₁₈H₂₄N₂O
  • Molecular Weight : 289.4 g/mol
  • Rotatable Bond Count : 6
  • Exact Mass : 289.2154 g/mol

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study highlighted that piperidine derivatives showed moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria.

Antidiabetic Potential

The compound's structural characteristics suggest it may possess antidiabetic properties. In vitro studies have shown that similar piperidine derivatives can inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is crucial for managing blood sugar levels . For instance, certain derivatives demonstrated IC50 values as low as 0.68 µM against α-amylase, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds reveal that modifications in the piperidine ring and the substituents on the benzyl group significantly influence biological activity. Electron-withdrawing groups tend to enhance antimicrobial potency, while specific substitutions can improve selectivity towards certain enzymes like α-amylase .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various piperidine derivatives for their antimicrobial efficacy. The results indicated that modifications at the 4-position of the piperidine ring increased activity against E. coli and S. aureus, with some compounds achieving complete bacterial inhibition within 8 hours .

Study 2: Antidiabetic Activity

In another investigation focusing on antidiabetic effects, a series of piperidine derivatives were synthesized and tested for their ability to inhibit α-amylase. One notable compound exhibited an IC50 value of 0.85 µM, demonstrating significant potential for diabetes management . These findings suggest that further exploration of this compound could lead to effective therapeutic agents.

Data Summary

Activity Target IC50/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC: 0.0039 - 0.025 mg/mL
Escherichia coliMIC: 0.0039 - 0.025 mg/mL
Antidiabeticα-AmylaseIC50: 0.68 - 0.85 µM

Scientific Research Applications

Neuropharmacology

The compound is primarily studied for its interactions with neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Its structural features suggest potential activity at various receptors:

  • Muscarinic Receptors : Interaction studies indicate that the compound may modulate muscarinic receptor activity, influencing cholinergic signaling pathways .
  • Dopaminergic Systems : Preliminary findings suggest potential dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease and schizophrenia.

Medicinal Chemistry

Due to its unique functional groups, this compound serves as a valuable scaffold in drug development:

  • Lead Compound Development : The compound's structural characteristics make it a candidate for developing novel therapeutics targeting CNS disorders .
  • Synthesis of Analogues : Researchers are exploring derivatives of this compound to enhance its biological activity and selectivity for specific targets .

Case Study 1: Interaction with Muscarinic Receptors

A study investigated the binding affinity of this compound to muscarinic receptors. Results indicated a significant interaction, suggesting potential therapeutic applications in cognitive enhancement and memory disorders.

Case Study 2: Neuroprotective Effects

Research demonstrated that the compound exhibited neuroprotective effects in animal models of neurodegeneration. The mechanism was linked to its ability to modulate oxidative stress pathways, highlighting its potential as a treatment for Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines a piperidine ring (modified with a benzyl group at the 1-position) and an ethyl-substituted acetamide moiety. Below is a comparative analysis with structurally related acetamide derivatives:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Therapeutic/Functional Role Source/Status
2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide Not provided Benzyl-piperidine, ethylaminoacetamide Unknown (discontinued) CymitQuimica
Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide) C₁₂H₁₈N₂O₄ 2,5-Dimethoxyphenyl, hydroxyethyl Peripheral vasotonic, antihypotensive NOYES Publications
2-Amino-N-(2,2,2-trifluoroethyl)acetamide C₄H₇F₃N₂O Trifluoroethyl group Synthetic intermediate (patented process) Europäisches Patentblatt
2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide C₉H₁₉N₃O Methyl-piperidine, aminoacetamide Not specified (CAS 1248249-82-2) Chem960.com
Ethyl glycinate amide derivatives (e.g., 2-amino-N-(nitrophenyl)acetamide) Variable Nitrophenyl, pyridinyl, or pyrimidinyl groups Antimicrobial candidates (molecular docking studies) Eugen et al.

Discontinuation and Commercial Status

The discontinuation of this compound by CymitQuimica may reflect challenges in efficacy, stability, or market demand compared to analogs like Midodrine, which has established clinical use since 1977 .

Preparation Methods

Cyclization of 1,5-Diaminopentane Derivatives

Cyclization of 1,5-diaminopentane precursors under acidic or basic conditions yields the piperidine scaffold. For example, glutaric anhydride reacts with N-arylidene-N-alkylamines to form racemic trans-6-oxopiperidine-3-carboxylic acids, a method validated in piperidinone syntheses. This approach ensures regiochemical control, particularly when introducing substituents at the 4-position of the piperidine ring.

Key Reaction Conditions :

  • Reagent : Glutaric anhydride, N-benzylidene-N-ethylamine

  • Solvent : Dichloromethane or ethyl acetate

  • Temperature : 0°C to room temperature

  • Yield : 32–45% after recrystallization

Reductive Amination of Ketones

Benzylation of the Piperidine Nitrogen

The 1-benzyl substituent is introduced via nucleophilic substitution or reductive amination:

Alkylation with Benzyl Chloride

Treatment of the piperidine intermediate with benzyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) achieves N-benzylation. This step typically proceeds in anhydrous tetrahydrofuran (THF) at reflux (66–70°C) with yields exceeding 80%.

Optimized Protocol :

  • Molar Ratio : 1:1.2 (piperidine:benzyl chloride)

  • Base : Triethylamine (TEA) or sodium hydride

  • Workup : Aqueous extraction, column chromatography (SiO₂, hexane/ethyl acetate)

Reductive Amination with Benzaldehyde

For higher stereochemical control, benzaldehyde reacts with the piperidine precursor under hydrogenation conditions (H₂, 50 psi, Pd/C catalyst). This method avoids racemization and enhances enantiomeric purity.

N-Ethylation of the Acetamide Nitrogen

The final N-ethyl group is introduced via alkylation or reductive amination:

Alkylation with Ethyl Bromide

Treatment of the secondary amine with ethyl bromide in the presence of K₂CO₃ in acetonitrile achieves N-ethylation. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency.

Typical Conditions :

  • Molar Ratio : 1:1.5 (amine:ethyl bromide)

  • Solvent : Acetonitrile or DMF

  • Yield : 70–78%

Reductive Amination with Acetaldehyde

Condensation of the amine with acetaldehyde followed by reduction with NaBH₄ or NaBH₃CN provides a milder alternative. This method minimizes over-alkylation and improves selectivity.

Procedure :

  • Reagent : Acetaldehyde (2 equiv), NaBH₃CN (1.5 equiv)

  • Solvent : Methanol

  • Temperature : 0°C to room temperature

  • Yield : 82–88%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate → methanol/DCM)

  • HPLC : C18 column, UV detection at 254 nm, acetonitrile/water mobile phase

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms regiochemistry and functional group integrity. Key signals include:

    • Piperidine CH₂: δ 2.4–3.1 ppm (multiplet)

    • Benzyl aromatic protons: δ 7.2–7.4 ppm

    • Acetamide carbonyl: δ 170–172 ppm (¹³C)

  • Mass Spectrometry : ESI-TOF MS confirms molecular ion [M+H]⁺ at m/z 290.4.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Cyclization + AcylationHigh regioselectivityMulti-step, moderate yields35–40%
Reductive AminationStereochemical controlRequires specialized catalysts50–55%
Microwave-Assisted AlkylationRapid reaction timesLimited scalability70–75%

Industrial-Scale Considerations

For bulk production, continuous flow reactors optimize the benzylation and N-ethylation steps by enhancing heat transfer and reducing reaction times. Process analytical technology (PAT) ensures real-time monitoring of intermediate purity.

Key Challenges :

  • Cost of Palladium Catalysts : Mitigated by catalyst recycling systems.

  • Byproduct Formation : Controlled via pH adjustment during acylation.

Emerging Methodologies

Recent advances focus on enzymatic desymmetrization and photoredox-mediated C–N bond formation to improve atom economy and reduce waste. For example, lipase-catalyzed kinetic resolution achieves >90% enantiomeric excess (ee) in piperidine intermediates .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with piperidine derivatives. For analogous compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide), key steps include:

  • Step 1: Alkylation of piperidone with benzyl halides or reductive amination to introduce the benzyl-piperidinylmethyl moiety.
  • Step 2: Coupling with ethylamine and acetamide groups via carbodiimide-mediated amide bond formation .
  • Purification: Column chromatography or recrystallization, followed by characterization via NMR and mass spectrometry. Optimization strategies:
  • Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps).
  • Temperature control (e.g., reflux for faster kinetics, room temperature for sensitive intermediates).
  • Catalysts (e.g., HOBt/DCC for amide coupling efficiency).

Table 1: Example Synthesis Parameters for Analogous Compounds

StepReactantsConditionsPurification MethodCharacterization Techniques
1Piperidone, Benzyl chlorideReflux, 12hColumn Chromatography1H NMR,IR^1 \text{H NMR}, \, \text{IR}
2Intermediate, EthylamineRT, 24hRecrystallizationHR-MS, HPLC

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., PubChem data for related compounds includes validated molecular weights ).
  • NMR Spectroscopy: 1H^1 \text{H} and 13C^{13} \text{C} NMR identify proton environments and carbon frameworks. For example, piperidine ring protons resonate at δ 1.5–2.5 ppm .
  • X-ray Crystallography: Resolves stereochemistry, as demonstrated in crystallographic studies of acetamide derivatives .
  • HPLC: Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from assay variability. Strategies include:

  • Standardized Assay Conditions: Use consistent cell lines (e.g., HEK-293 for neurological targets) and solvent controls (DMSO ≤0.1%).
  • Orthogonal Validation: Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays .
  • Purity Verification: Ensure compound purity ≥95% via HPLC and elemental analysis to exclude batch-specific impurities .

Q. What computational strategies predict binding affinity to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina model interactions using PubChem’s 3D conformer data. Key parameters include binding free energy (ΔG) and hydrogen-bonding networks .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER). Analyze root-mean-square deviation (RMSD) for conformational stability.
  • Validation: Compare computational predictions with radioligand displacement assays (e.g., 3H^3 \text{H}-serotonin binding in rat cortical membranes) .

Q. How do structural modifications at the piperidinyl or acetamide moieties influence pharmacokinetics?

Methodological Answer:

  • Piperidinyl Modifications:
  • N-Benzyl Substituents: Bulky groups (e.g., 4-fluorobenzyl) enhance blood-brain barrier penetration (logP optimization via shake-flask method) .
  • Methylation: Reduces metabolic degradation (e.g., CYP3A4 stability assays in liver microsomes) .
    • Acetamide Modifications:
  • Trifluoromethyl Groups: Improve metabolic stability (e.g., t1/2_{1/2} increased by 2-fold in analogs ).
    • Systematic SAR: Use parallel synthesis to generate derivatives, followed by ADME profiling (e.g., Caco-2 permeability, plasma protein binding) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?

Methodological Answer: Variations arise from:

  • pH-Dependent Solubility: Test solubility across pH 1–7.4 (simulated gastric/physiological conditions).
  • Buffer Composition: Use phosphate-buffered saline (PBS) instead of pure water to mimic biological systems.
  • Aggregation: Dynamic light scattering (DLS) detects nano-aggregates, which may falsely reduce apparent solubility .

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